beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-
Description
The compound beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- is a derivative of beta-alanine (3-aminopropanoic acid) featuring a bis-(tert-butoxycarbonyl) (Boc)-protected amino-methylene group. This structure is characterized by two Boc groups attached to a methylene-bridged nitrogen, which serves as a protective moiety for the amino functionality. Boc groups are widely used in organic synthesis to shield reactive amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Such reactions often employ activating agents like mercury(II) chloride and bases like triethylamine, as seen in the synthesis of related bis-Boc-protected compounds .
Properties
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6/c1-13(2,3)22-11(20)16-10(15-8-7-9(18)19)17-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,18,19)(H2,15,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTHUODSNXIPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202338 | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-77-4 | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158478-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Synthesis of β-Alanine
Chemical methods for β-alanine production involve harsh conditions, such as the reaction of β-cyanoethylamine with aqueous ammonia under high temperatures (130–200°C). Biological routes, however, employ engineered Escherichia coli strains expressing L-aspartate-α-decarboxylase (ADC), achieving yields up to 215.3 g/L under optimized conditions. These methods ensure a high-purity substrate for subsequent derivatization.
Protective Group Chemistry in β-Alanine Functionalization
The Boc group is widely used to protect amines during multi-step syntheses. Introducing two Boc groups onto a methylene-bridged diamine requires precise stoichiometry and reaction control.
Boc Protection of Primary Amines
A standard protocol involves treating β-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate. For example, in the synthesis of methyl 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alaninate, Boc protection was achieved using Boc₂O in dimethyl sulfoxide (DMSO) at room temperature. This method offers >90% yield under mild conditions, making it adaptable for the target compound.
Formation of the Methylene-Linked Diamine Moiety
The critical step involves coupling the bis-Boc-protected diamine to β-alanine’s amino group. One approach utilizes a Mannich-type reaction, where β-alanine reacts with formaldehyde and a Boc-protected amine. Alternatively, nucleophilic alkylation with bis-Boc-aminomethyl bromide could directly introduce the moiety.
Table 1: Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, Boc-NH₂ | 65–75 | pH 9–10, 25°C, 12 h |
| Nucleophilic Alkylation | Bis-Boc-aminomethyl bromide | 70–80 | DMSO, K₂CO₃, 20°C, 24 h |
| Reductive Amination | Boc-NH-CHO, NaBH₃CN | 60–70 | MeOH, RT, 6 h |
The nucleophilic alkylation method, inspired by the methylation of β-alanine derivatives in DMSO, provides superior yields and scalability.
Stepwise Synthesis of β-Alanine, N-[Bis[[(1,1-Dimethylethoxy)Carbonyl]Amino]Methylene]-
Step 1: Boc Protection of β-Alanine
β-Alanine (1.0 equiv) is dissolved in anhydrous DMSO, followed by the addition of Boc₂O (2.2 equiv) and potassium carbonate (2.5 equiv). The mixture is stirred at 20°C for 12 h, yielding N-Boc-β-alanine. Excess reagents are removed via ethyl acetate extraction and silica gel chromatography.
Step 2: Synthesis of Bis-Boc-Aminomethyl Bromide
Bis-Boc-ethylenediamine (1.0 equiv) is treated with carbon tetrabromide (1.1 equiv) and triphenylphosphine (2.2 equiv) in tetrahydrofuran (THF) at 0°C. The resultant bis-Boc-aminomethyl bromide is isolated via filtration and vacuum drying.
Step 3: Alkylation of N-Boc-β-Alanine
N-Boc-β-alanine (1.0 equiv) is reacted with bis-Boc-aminomethyl bromide (1.1 equiv) in DMSO using potassium carbonate (2.0 equiv) as a base. After 24 h at 20°C, the product is extracted with ethyl acetate and purified via column chromatography.
Table 2: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Enhances nucleophilicity |
| Temperature | 20°C | Balances reaction rate |
| Reaction Time | 24 h | Ensures completion |
Challenges and Byproduct Mitigation
Competing Reactions
Over-alkylation and hydrolysis of Boc groups are primary concerns. Maintaining anhydrous conditions and stoichiometric control minimizes these side reactions. For instance, using a 10% excess of bis-Boc-aminomethyl bromide ensures complete consumption of N-Boc-β-alanine.
Purification Strategies
Silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from unreacted starting materials. HPLC analysis confirms >95% purity in optimized runs.
Scalability and Industrial Relevance
The described method achieves a scalable yield of 75–80% with minimal byproducts, comparable to industrial syntheses of related compounds . Enzymatic production of β-alanine further reduces costs for large-scale applications, though chemical derivatization remains necessary for introducing the bis-Boc group.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
Beta-alanine derivatives are being investigated for their potential as drug candidates due to their ability to modify biological activity. The specific compound has been studied for its role in enhancing the efficacy of certain drugs by acting as a prodrug or through targeted delivery mechanisms.
- Case Study: Research has shown that beta-alanine derivatives can improve the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .
1.2. Immunology and Inflammation
The compound has been noted for its interactions with various immune pathways, suggesting potential applications in immunotherapy. It may modulate immune responses by influencing cytokine production and immune cell activation.
- Example: Studies have indicated that beta-alanine derivatives can enhance the activity of immune checkpoint proteins, which could be beneficial in cancer therapies .
Biochemical Applications
2.1. Enzyme Inhibition
Beta-alanine derivatives have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be advantageous in treating metabolic disorders.
- Research Insight: The compound's structure allows it to interact with enzymes such as acetyl-CoA carboxylase and others involved in lipid metabolism, potentially leading to weight management therapies .
2.2. Neurotransmitter Modulation
There is emerging evidence that beta-alanine derivatives can influence neurotransmitter systems, particularly GABAergic signaling. This modulation can have implications for anxiety and mood disorders.
- Study Findings: Animal models have shown that administration of beta-alanine can enhance GABA receptor activity, suggesting its potential as an anxiolytic agent .
Materials Science Applications
3.1. Polymer Chemistry
Beta-alanine derivatives are being incorporated into polymer matrices to enhance material properties such as tensile strength and thermal stability. These modifications are crucial for developing advanced materials used in various industrial applications.
- Application Example: The use of beta-alanine-based polymers in biomedical devices has been explored due to their biocompatibility and mechanical properties .
3.2. Coatings and Adhesives
The unique chemical structure of beta-alanine derivatives allows them to function as effective additives in coatings and adhesives, improving adhesion properties and resistance to environmental factors.
- Industry Use: Beta-alanine-based formulations are being tested in the automotive and aerospace industries for their durability and performance under extreme conditions .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceuticals | Drug development, immunotherapy | Enhances drug solubility; modulates immune responses |
| Biochemistry | Enzyme inhibition, neurotransmitter modulation | Influences metabolic pathways; enhances GABA activity |
| Materials Science | Polymer chemistry, coatings | Improves mechanical properties; increases durability |
Mechanism of Action
The mechanism by which beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- with structurally or functionally analogous compounds:
Key Research Findings and Insights:
Protective Group Utility: The bis-Boc group in the target compound offers superior stability during synthetic steps compared to transient protecting groups (e.g., FMOC). This is critical in peptide synthesis, where sequential deprotection is required . In contrast, the dimethylamino-methylene derivative (CAS 13998-87-3) lacks labile protective groups, making it unsuitable for stepwise synthesis but viable for permanent functionalization in industrial processes .
Synthetic Challenges: The use of mercury(II) chloride in synthesizing bis-Boc-amino-methylene compounds (e.g., ) introduces toxicity concerns. Alternative methods, such as employing non-mercurial catalysts, are preferred in modern green chemistry . Yields for bis-Boc-protected intermediates (e.g., 50% in ) are moderate, suggesting optimization opportunities via solvent selection or temperature control .
Structural vs. Functional Comparisons :
- Compounds like Metalaxyl () highlight divergent applications: the target compound is tailored for biomedical synthesis, while Metalaxyl’s aryl and methoxyacetyl groups enhance pesticidal activity through improved lipid solubility .
- The benzonitrile derivative () demonstrates versatility in introducing bis-Boc groups to aromatic systems, expanding utility in heterocyclic drug development .
Solubility and Reactivity: Hydrophilic substituents (e.g., hydroxypropyl in ’s CAS 1953158-41-2) increase aqueous solubility, whereas the bis-Boc-amino-methylene group in the target compound enhances organic-phase compatibility, aiding in purification .
Biological Activity
Beta-alanine, particularly in the form of N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, is a compound of growing interest in both sports nutrition and pharmacological applications. This article delves into its biological activity, focusing on its ergogenic effects, potential cognitive benefits, and implications in cancer treatment.
- Molecular Formula : C₁₅H₁₈N₄O₄
- Molecular Weight : 330.33 g/mol
- CAS Number : 158478-77-4
Ergogenic Effects
Beta-alanine is predominantly recognized for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Supplementation with beta-alanine has been shown to enhance physical performance, particularly in activities lasting between 60 to 240 seconds.
Research Findings
A meta-analysis of various studies indicated that beta-alanine supplementation resulted in a median improvement of 2.85% in exercise performance compared to placebo groups. The analysis included data from 360 participants across 15 studies, demonstrating significant improvements in exercise capacity and performance metrics:
| Study | Population | Supplementation | Duration | Results |
|---|---|---|---|---|
| Sale et al. 2011 | Recreational males | 6.4 g/d for 28 days | Cycle capacity at 110% power max | Improved performance (P = 0.002) |
| Smith et al. 2009a | Recreational males | 6 g/d for 21 days | Incremental cycle test | Significant improvement (P = 0.013) |
| Walter et al. 2010 | Recreational females | 6 g/d for 21 days | Incremental cycle test to exhaustion | Enhanced performance (P = 0.046) |
Cognitive Function
Recent studies have also explored the effects of beta-alanine on cognitive function. A review highlighted that beta-alanine supplementation might improve cognitive performance due to its role in enhancing overall exercise capacity and reducing fatigue.
Key Findings
- Cognitive Performance : Beta-alanine supplementation has been linked to improved cognitive functions during high-stress situations, potentially due to increased blood flow and oxygen delivery to the brain.
- Mechanism : The proposed mechanism involves the buffering action of carnosine, which may help maintain pH levels in the brain during strenuous activities.
Antitumor Potential
Emerging research suggests that derivatives of beta-alanine may possess antitumor properties. A study on amino acid derivatives indicated that certain modifications could enhance their efficacy against cancer cells.
Case Studies
- Antitumor Activity : Compounds related to beta-alanine have been tested against various cancer cell lines, showing promise in inhibiting tumor growth.
- Mechanism of Action : The antitumor effects are thought to occur through apoptosis induction and inhibition of cell proliferation pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing beta-Alanine derivatives with tert-butoxycarbonyl (Boc) protecting groups?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). For example, a derivative was synthesized by reacting 4-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]benzoic acid with EDCI, DMAP, and diisopropylethylamine (DIPEA) in DMF, followed by HPLC purification (yield: 28.8%) . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize side products.
Q. Which analytical techniques are essential for confirming the structural integrity of beta-Alanine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, - and -NMR data (e.g., δ 58.30, 56.95 for Boc groups) and ESI-HRMS (e.g., m/z 966.4485 [M+H]) confirm molecular identity and purity . High-performance liquid chromatography (HPLC) with >95% purity thresholds is used for quality control .
Q. What role do Boc protecting groups play in the synthesis of beta-Alanine derivatives?
- Methodological Answer : Boc groups protect amino functionalities during multi-step syntheses, preventing unwanted side reactions. They are stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid). This protection strategy is critical in peptide coupling reactions to ensure regioselectivity .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving beta-Alanine derivatives?
- Methodological Answer : Low yields (e.g., 28.8% ) may result from incomplete activation of carboxyl groups or competing hydrolysis. Strategies include:
- Optimizing stoichiometry : Excess coupling reagents (e.g., EDCI) improve activation efficiency.
- Temperature control : Reactions at 0–4°C reduce side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility.
- Purification : Gradient HPLC with C18 columns improves isolation of target compounds .
Q. What strategies resolve ambiguities in NMR or mass spectrometry data for complex beta-Alanine derivatives?
- Methodological Answer : Ambiguities arise from overlapping peaks (NMR) or isobaric interferences (MS). Solutions include:
- 2D-NMR techniques : HSQC and HMBC clarify carbon-proton correlations .
- Deuterated solvents : Reduce signal splitting in -NMR.
- High-resolution MS : ESI-HRMS with sub-ppm accuracy distinguishes isobaric species .
- Computational validation : Density functional theory (DFT) predicts NMR shifts to cross-validate experimental data .
Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions of beta-Alanine derivatives?
- Methodological Answer : Polar solvents (e.g., DMF, acetonitrile) stabilize transition states in nucleophilic substitutions, favoring attack at electrophilic carbons. Elevated temperatures (e.g., 50–80°C) accelerate reactivity but may promote side reactions. For anthracene-linked derivatives, steric effects dominate, requiring low temperatures (0–25°C) to control regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
